![molecular formula C26H30N4O2 B2606120 1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone CAS No. 942863-40-3](/img/structure/B2606120.png)

1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

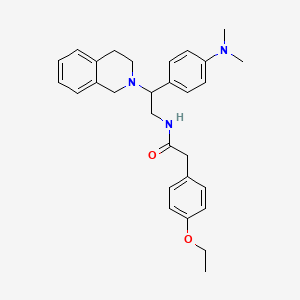

Description

This compound is a CB 1 cannabinoid receptor antagonist . It has a molecular formula of C26H30N4O2 .

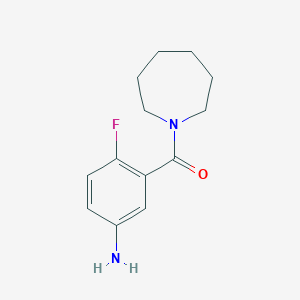

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a pyrrolidinone ring via a methyl group . The benzimidazole ring is also attached to a methylphenyl group .Scientific Research Applications

- Antileishmanial Activity : Research has explored the antileishmanial potential of this compound. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Investigating its efficacy against Leishmania species could lead to novel therapeutic options .

- Antimalarial Evaluation : The compound’s antimalarial properties have been studied. Malaria remains a global health concern, and identifying new antimalarial agents is crucial. Further investigations may reveal its mechanism of action and potential as an antimalarial drug .

- Molecular Docking Studies : Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound with specific biological targets. These studies aid in understanding its interactions with proteins and guide drug design .

- Modified Biginelli Reaction : The compound has been synthesized via a modified Biginelli reaction. This reaction involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate. The use of microwave irradiation and catalysis by TsOH under solvent-free conditions resulted in high yields of the product .

- Crystal Structure Determination : Crystallographic measurements were performed to determine the structure of related compounds. For instance, the structure of 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide was solved and refined using full-matrix least-squares methods. Such studies contribute to our understanding of molecular arrangements and bonding patterns .

- Chiral Polymeric Mn(III) Salen Complexes : Ongoing investigations explore the synthetic versatility of this compound. For example, chiral polymeric Mn(III) salen complexes have been developed for oxidative kinetic resolution of racemic secondary alcohols. These complexes are easily recyclable and offer potential applications in asymmetric synthesis .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Crystallography and Structural Studies

Chiral Chemistry and Asymmetric Synthesis

Mechanism of Action

properties

IUPAC Name |

1-(4-methylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-18-7-9-21(10-8-18)29-16-20(15-24(29)31)26-27-22-5-3-4-6-23(22)30(26)17-25(32)28-13-11-19(2)12-14-28/h3-10,19-20H,11-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPROQAXIWRFHRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B2606038.png)

![N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606041.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2606042.png)

![3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2606044.png)

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/no-structure.png)

![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)

![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)

![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)